![molecular formula C19H25NO3S B345426 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine CAS No. 873578-52-0](/img/structure/B345426.png)
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Introduction of the tert-Butyl and Methoxy Groups: The benzenesulfonyl chloride is then reacted with tert-butyl alcohol and methanol in the presence of a base such as sodium hydroxide to introduce the tert-butyl and methoxy groups.
Attachment of the Phenylethyl Group: The final step involves the reaction of the intermediate with 1-phenylethylamine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-4-hydroxy-N-(1-phenylethyl)benzenesulfonamide.
Reduction: Formation of 3-tert-butyl-4-methoxy-N-(1-phenylethyl)benzenesulfonic acid.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its potential antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-butyl-4-methoxyphenol: Shares the tert-butyl and methoxy groups but lacks the sulfonamide and phenylethyl groups.
N-(tert-Butyl)-3-(5-methyl-2-(4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: Contains a similar sulfonamide core but with different substituents.
Uniqueness
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
873578-52-0 |
|---|---|
Molekularformel |
C19H25NO3S |
Molekulargewicht |
347.5g/mol |
IUPAC-Name |
3-tert-butyl-4-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-14(15-9-7-6-8-10-15)20-24(21,22)16-11-12-18(23-5)17(13-16)19(2,3)4/h6-14,20H,1-5H3 |
InChI-Schlüssel |
SFZYGKZHXKHIND-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B345343.png)
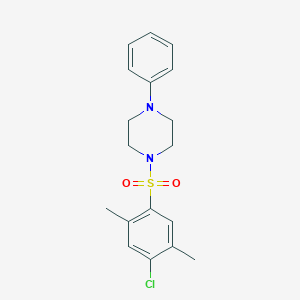

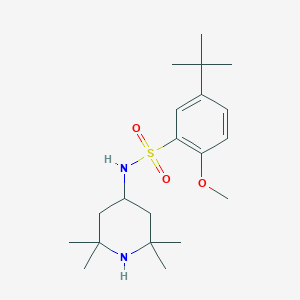
![1-[(4-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B345359.png)
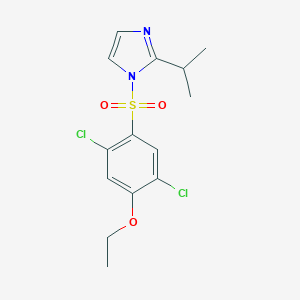
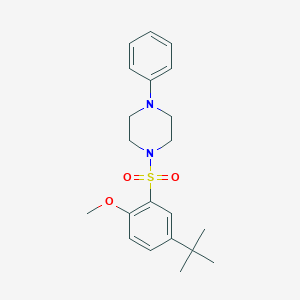


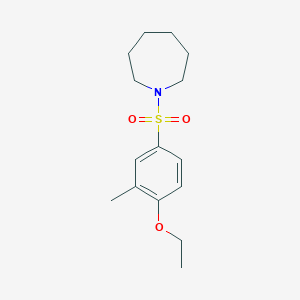
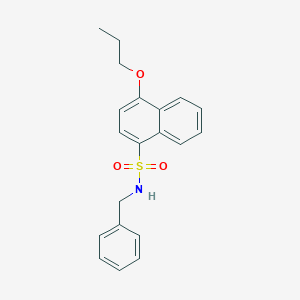
![4-Adamantanyl-1-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B345371.png)
![1-[(4-Adamantanylpiperazinyl)sulfonyl]-3,4-dichloro-2-methoxybenzene](/img/structure/B345373.png)
![(2-Adamantanyloxyethyl)[(2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B345375.png)
